5-Bromo-2-chloro-3H-indol-3-one chemical properties
5-Bromo-2-chloro-3H-indol-3-one chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromo-2-chloro-3H-indol-3-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
5-Bromo-2-chloro-3H-indol-3-one is a halogenated indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The indole scaffold is a privileged structure in numerous natural products and FDA-approved drugs, and the strategic placement of bromo and chloro substituents on this core offers unique opportunities for modulating physicochemical properties and provides versatile handles for further chemical modifications.[1][2][3] This guide provides a comprehensive overview of the known and predicted chemical properties of 5-Bromo-2-chloro-3H-indol-3-one, its spectroscopic profile, potential synthetic routes, and its applications as a building block in the development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The chemical structure of 5-Bromo-2-chloro-3H-indol-3-one features an indole core with a bromine atom at the C5 position, a chlorine atom at the C2 position, and a ketone group at the C3 position. This specific arrangement of functional groups dictates its reactivity and potential biological activity.
Table 1: Predicted Physicochemical Properties of 5-Bromo-2-chloro-3H-indol-3-one
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₈H₃BrClNO | Based on the chemical structure. |
| Molecular Weight | 244.47 g/mol | Calculated from the atomic weights of the constituent elements. |
| CAS Number | 6199-96-8 | [4] |
| Melting Point | Not available | Expected to be a solid at room temperature. The melting point will be influenced by the crystal lattice packing, which is affected by the halogen substituents. For comparison, 5-bromoindole has a melting point of 90-93 °C.[1] |
| Boiling Point | Not available | Expected to be high and likely to decompose upon heating. |
| Solubility | Soluble in organic solvents like DMSO and DMF.[5] | The presence of the polar ketone and N-H group, combined with the halogenated aromatic ring, suggests solubility in polar aprotic solvents. |
| logP | > 3.1 | The presence of two halogen atoms, particularly bromine, is expected to increase lipophilicity compared to unsubstituted or mono-halogenated indoles. 5-bromoindole has a calculated logP of 3.1.[1] |
| Electronic Effect | Electron-withdrawing | Both bromine and chlorine are electron-withdrawing through induction, which influences the reactivity of the indole ring.[1] |
Spectroscopic Characterization: An In-Silico Approach
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton. The electron-withdrawing effects of the halogens and the carbonyl group will deshield the aromatic protons, shifting their signals downfield.
Table 2: Predicted ¹H NMR Chemical Shifts for 5-Bromo-2-chloro-3H-indol-3-one
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| N-H | ~8.5 - 9.0 | br s | Typical for indole N-H protons, deshielded by the adjacent carbonyl group. |
| H-4 | ~7.8 - 8.0 | d | Influenced by the adjacent carbonyl and the bromine at C5. |
| H-6 | ~7.4 - 7.6 | dd | Coupled to H-4 and H-7. |
| H-7 | ~7.3 - 7.5 | d | Influenced by the adjacent N-H and bromine at C5. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
N-H stretch: A broad peak around 3200-3400 cm⁻¹.
-
C=O stretch: A strong, sharp peak around 1700-1720 cm⁻¹, characteristic of a ketone.[8][9]
-
C-Cl stretch: Typically in the range of 600-800 cm⁻¹.[10]
-
C-Br stretch: Typically in the range of 500-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).[6][11]
Synthesis and Reactivity
Proposed Synthetic Pathways
The synthesis of 5-Bromo-2-chloro-3H-indol-3-one can be envisioned through several routes, likely starting from a commercially available substituted indole. A plausible approach involves the halogenation of a suitable indole precursor.
Caption: Workflow for utilizing 5-Bromo-2-chloro-3H-indol-3-one in drug discovery.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Bromo-2-chloro-3H-indol-3-one is not readily available, general precautions for handling halogenated organic compounds should be followed. [12][13][14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. [5][17][18]* Disposal: Dispose of in accordance with local regulations for chemical waste. [17]
Conclusion
5-Bromo-2-chloro-3H-indol-3-one represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of functional groups provides multiple avenues for chemical modification, enabling the creation of diverse molecular architectures for the development of novel therapeutic agents. Further experimental investigation into the properties and reactivity of this compound is warranted to fully exploit its potential in drug discovery and materials science.
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